Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid

Medicinal Chemistry Coordination Chemistry Organic Synthesis

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid (CAS 1352892-43-3, MF: C9H6N2O4, MW: 206.15 g/mol) is a fused N-heterocyclic dicarboxylic acid bearing carboxyl groups at positions 3 (pyrazole ring) and 5 (pyridine ring) of the pyrazolo[1,5-a]pyridine core. This regioisomeric configuration contrasts with the more common pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 63237-87-6), where both carboxyl groups reside on the pyrazole ring.

Molecular Formula C9H6N2O4
Molecular Weight 206.157
CAS No. 1352892-43-3
Cat. No. B2841926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
CAS1352892-43-3
Molecular FormulaC9H6N2O4
Molecular Weight206.157
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=O)O)C=C1C(=O)O
InChIInChI=1S/C9H6N2O4/c12-8(13)5-1-2-11-7(3-5)6(4-10-11)9(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyHXIBMHDWDIUUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid (CAS 1352892-43-3) – Core Properties and In-Class Positioning


Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid (CAS 1352892-43-3, MF: C9H6N2O4, MW: 206.15 g/mol) is a fused N-heterocyclic dicarboxylic acid bearing carboxyl groups at positions 3 (pyrazole ring) and 5 (pyridine ring) of the pyrazolo[1,5-a]pyridine core . This regioisomeric configuration contrasts with the more common pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 63237-87-6), where both carboxyl groups reside on the pyrazole ring . The compound is commercially available at a minimum purity specification of 95% (HPLC) . Its dual-carboxyl, cross-ring architecture makes it a versatile synthetic intermediate for kinase inhibitors, coordination polymers, and functionalized amide/ester libraries.

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid Procurement: Why Generic Regioisomer Substitution Is Scientifically Invalid


In-class pyrazolo[1,5-a]pyridine dicarboxylic acids are not interchangeable because the position of the carboxyl groups dictates regiospecific reactivity, metal-coordination geometry, and target-binding orientation. The 3,5-dicarboxylic acid presents one carboxyl on the electron-rich pyrazole C3 and one on the pyridine C5, creating a cross-ring donor set fundamentally different from the vicinal 2,3-dicarboxyl arrangement . In kinase inhibitor SAR, the pyridine C5 substituent has been shown to critically influence p110α PI3K isoform selectivity: a derivative with a substituent at the pyridine position achieved an IC50 of 0.9 nM, whereas modifications at alternative positions altered selectivity profiles . Substituting the 3,5-diacid with the 2,3-diacid or a monoacid analog therefore risks altered regioselectivity in downstream coupling reactions, divergent coordination polymer topology, and unpredictable biological target engagement.

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid (CAS 1352892-43-3): Comparative Quantitative Evidence for Scientific Selection


Regiospecific Carboxyl Placement Differentiates 3,5-Diacid from 2,3-Diacid Isomer

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid positions its carboxyl groups at C3 (pyrazole ring) and C5 (pyridine ring), whereas the isomeric pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 63237-87-6) bears both carboxyl groups on the pyrazole ring (C2 and C3) . This regiospecificity results in a computed cross-ring carboxyl distance (O···O) of approximately 5.2 Å for the 3,5-isomer vs. ~2.3 Å for the vicinal 2,3-isomer, enabling fundamentally divergent metal-coordination modes: the 3,5-isomer favors bridging or cross-ring chelation, while the 2,3-isomer favors vicinal chelation .

Medicinal Chemistry Coordination Chemistry Organic Synthesis

PI3 Kinase Inhibitor SAR: Pyridine C5 Carboxyl Function Enables p110α Selectivity

In a series of pyrazolo[1,5-a]pyridine-based PI3 kinase inhibitors, the pyridine C5 substituent was critical for p110α isoform potency and selectivity. A representative compound bearing a functionalized pyridine C5 position (compound 5x) achieved a p110α IC50 of 0.9 nM, whereas analogs lacking the C5 functionality showed reduced potency and altered isoform selectivity profiles . The 3,5-dicarboxylic acid provides the free carboxyl at C5 as a synthetic handle for installing potency-conferring groups via amidation or esterification. In contrast, the 2,3-dicarboxylic acid lacks a pyridine ring carboxyl, offering only pyrazole-based functionalization .

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationships

AXL/c-MET Kinase Inhibitor Scaffold: 3,5-Diacid Matches Privileged Substitution Pattern

Patent EA-029757-B1 (Ignyta, Inc.) discloses pyrazolo[1,5-a]pyridine derivatives as inhibitors of AXL and c-MET kinases, with multiple exemplified compounds featuring carboxylic acid or carboxyl-derived substituents at both the pyrazole C3 and pyridine C5 positions [1]. This dual-substitution pattern aligns with the 3,5-dicarboxylic acid scaffold. In contrast, pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives claimed in WO2007/065664 (Novartis) target EphB/VEGFR2 kinases and lack the pyridine C5 carboxyl, demonstrating divergent kinase selectivity profiles dictated by the presence or absence of the C5 acid group [2].

AXL Kinase c-MET Kinase Oncology

PDE2A Inhibition: Diethyl Ester Prodrug Demonstrates CNS Target Engagement

Patent disclosures identify diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 51135-72-9)—the diethyl ester of the target diacid—as a selective PDE2A inhibitor under investigation for schizophrenia and Alzheimer's disease . The diethyl ester serves as a prodrug or synthetic precursor to the free 3,5-dicarboxylic acid. In PDE inhibitor development, the carboxyl groups' positioning on both rings is critical for binding pocket occupancy; monoacid analogs with only a C3 carboxyl show reduced PDE2A affinity by at least one order of magnitude based on class-level SAR [1].

PDE2A Inhibition CNS Disorders Neuropharmacology

Antimicrobial Activity: Preliminary Reports Indicate Bacterial Cell Wall Targeting

Research indicates that pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid exhibits antimicrobial activity with a proposed mechanism involving inhibition of bacterial cell wall synthesis and disruption of microbial membranes . In a related series, pyrazolo[1,5-a]pyridine compounds demonstrated in vivo efficacy against Mycobacterium tuberculosis H37Ra in a mouse model at an oral dose of 20 mg/kg/day, effectively clearing the infectious dose [1]. However, specific MIC values for the 3,5-dicarboxylic acid itself against defined bacterial strains have not been publicly reported in peer-reviewed literature.

Antimicrobial Tuberculosis Drug Discovery

Physicochemical Equivalence Masking Regiospecific Reactivity Divergence

Despite identical computed TPSA (91.9 Ų), LogP (0.7307), and molecular weight (206.15 g/mol) between pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid and its 2,3-dicarboxylic acid isomer [1], DFT reactivity studies on the 2,3-isomer demonstrate complete chemoselectivity and regioselectivity in esterification and chlorination reactions dictated by the local electronic environment of each carboxyl group [2]. By extension, the 3,5-isomer's carboxyl groups reside in electronically distinct ring environments (pyrazole C3 vs. pyridine C5), predicting differential reactivity: the pyridine C5 carboxyl is expected to be more electrophilic due to the electron-withdrawing character of the pyridine ring nitrogen, enabling sequential, chemoselective derivatization not possible with the 2,3-isomer.

Physicochemical Properties Regioselectivity DFT Reactivity

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid (CAS 1352892-43-3): High-Impact Application Scenarios Anchored in Quantitative Evidence


PI3K p110α-Selective Inhibitor Lead Optimization

Medicinal chemistry teams pursuing PI3K p110α-selective inhibitors should select the 3,5-diacid as the core scaffold because the pyridine C5 carboxyl directly enables the substitution pattern required for sub-nanomolar potency. Published SAR demonstrates that a C5-functionalized pyrazolo[1,5-a]pyridine derivative achieves p110α IC50 = 0.9 nM with in vivo efficacy in an HCT-116 xenograft model . The 2,3-diacid isomer lacks the pyridine carboxyl handle and cannot access this chemotype.

AXL/c-MET Dual Kinase Inhibitor Scaffold Development

For oncology programs targeting AXL and c-MET kinases, the 3,5-diacid matches the privileged substitution pattern disclosed in patent EA-029757-B1 (Ignyta), where multiple exemplars feature carboxyl-derived substituents at both C3 and C5 positions . The 3-monoacid (CAS 474432-61-6) is associated with a distinct EphB/VEGFR2 inhibitor chemotype and is not suitable for AXL/c-MET programs.

Coordination Polymer and MOF Synthesis Requiring Cross-Ring Bridging Ligands

The 3,5-diacid's cross-ring carboxyl arrangement (estimated O···O distance ~5.2 Å) enables bridging coordination modes for constructing extended metal-organic frameworks . The 2,3-diacid isomer, with vicinal carboxyls (~2.3 Å apart), favors discrete chelate complexes and cannot replicate the bridging topology. Researchers designing porous coordination networks should specify the 3,5-isomer for its bridging geometry.

Sequential Chemoselective Library Synthesis

Synthetic chemistry groups building compound libraries via sequential amidation or esterification can exploit the electronic differentiation between the pyridine C5 carboxyl (more electrophilic, adjacent to the electron-withdrawing pyridine nitrogen) and the pyrazole C3 carboxyl (less electrophilic). DFT reactivity studies on the related 2,3-isomer confirm that the pyrazolo[1,5-a]pyridine scaffold exhibits predictable chemoselectivity . The 3,5-isomer extends this advantage by offering two electronically distinct carboxyl environments for orthogonal protection-free derivatization.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.